molecular formula C22H29N3O4 B246161 N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

货号 B246161
分子量: 399.5 g/mol
InChI 键: RSAKDYYFUNSNDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for regulating the concentration of glutamate in the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been used extensively in scientific research to study the role of glutamate transporters in these disorders.

作用机制

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can have both beneficial and detrimental effects on neuronal function. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have a high degree of selectivity for the glutamate transporter subtype EAAT2, which is primarily expressed in astrocytes.
Biochemical and Physiological Effects
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to increased excitability and synaptic plasticity. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory effects, and to reduce the production of reactive oxygen species in astrocytes.

实验室实验的优点和局限性

One of the main advantages of using N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high degree of selectivity for the glutamate transporter subtype EAAT2. This allows researchers to study the specific role of this transporter in neurological disorders, without affecting other glutamate transporters. However, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has a relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is not suitable for use in clinical trials, as it has not been tested for safety and efficacy in humans.

未来方向

There are a number of future directions for research involving N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to be effective in reducing neuronal damage in animal models of these diseases, and further research is needed to determine whether it could be a viable treatment option for humans. Another area of interest is the potential use of N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide in combination with other drugs to treat neurological disorders. For example, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to enhance the efficacy of certain anti-seizure medications in animal models of epilepsy.

合成方法

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethylpiperazine, followed by the addition of 4-nitrophenyl chloroformate and subsequent reduction with sodium dithionite. The resulting intermediate is then coupled with 4-aminophenylboronic acid to yield N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide.

科学研究应用

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the role of glutamate transporters in neurological disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy, as well as in preventing neuronal damage following stroke. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's.

属性

分子式

C22H29N3O4

分子量

399.5 g/mol

IUPAC 名称

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H29N3O4/c1-5-24-10-12-25(13-11-24)18-8-6-17(7-9-18)23-22(26)16-14-19(27-2)21(29-4)20(15-16)28-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,23,26)

InChI 键

RSAKDYYFUNSNDO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

规范 SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。